2-Sulfanylidene-2,3-dihydro-1,2-oxaphosphol-2-ium
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Overview
Description
2-Sulfanylidene-2,3-dihydro-1,2-oxaphosphol-2-ium is a chemical compound that belongs to the class of oxaphospholes These compounds are characterized by a five-membered ring containing both oxygen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-2,3-dihydro-1,2-oxaphosphol-2-ium typically involves the reaction of phosphorylated α-hydroxyallenes with electrophiles. This reaction proceeds through a 5-endo-trig cyclization mechanism, where the phosphonate group participates in the cyclization process . Common electrophilic reagents used in this synthesis include sulfuryl chloride, bromine, benzenesulfenyl chloride, and benzeneselenenyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-2,3-dihydro-1,2-oxaphosphol-2-ium undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound reacts with electrophiles to form addition products.
Cyclization: The presence of the phosphonate group facilitates cyclization reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl chloride, bromine, and benzenesulfenyl chloride . These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from the reactions of this compound include various oxaphosphole derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Sulfanylidene-2,3-dihydro-1,2-oxaphosphol-2-ium has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of various heterocyclic and carbocyclic systems.
Pharmaceuticals: Oxaphosphole derivatives have shown potential biological activities, making them useful in drug development.
Material Science: The unique properties of oxaphospholes make them suitable for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-sulfanylidene-2,3-dihydro-1,2-oxaphosphol-2-ium involves the participation of the phosphonate group in cyclization reactions. This neighboring group participation facilitates the formation of five-membered rings, which are key intermediates in various chemical transformations . The compound’s reactivity is primarily driven by the electrophilic addition to the double bonds in the allene moiety .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-1,2-oxaphosphole-2-oxide: This compound shares a similar oxaphosphole ring structure but differs in the oxidation state of the phosphorus atom.
Phosphonate Analogs of Nucleotides: These compounds contain a 2,5-dihydro-1,2-oxaphospholene carbon skeleton and are used in medicinal chemistry.
Uniqueness
Its ability to undergo electrophilic addition and cyclization reactions makes it a valuable intermediate in organic synthesis and material science .
Properties
CAS No. |
60729-05-7 |
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Molecular Formula |
C3H4OPS+ |
Molecular Weight |
119.10 g/mol |
IUPAC Name |
2-sulfanylidene-3H-oxaphosphol-2-ium |
InChI |
InChI=1S/C3H4OPS/c6-5-3-1-2-4-5/h1-2H,3H2/q+1 |
InChI Key |
UZJUUGKADHEBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CO[P+]1=S |
Origin of Product |
United States |
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